molecular formula C15H20N4O2S B2744929 1-(2-phenylethanesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2200548-86-1

1-(2-phenylethanesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2744929
CAS No.: 2200548-86-1
M. Wt: 320.41
InChI Key: LZLBBLRDMZPSSZ-UHFFFAOYSA-N
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Description

1-(Phenethylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a phenethylsulfonyl group and a 1,2,3-triazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethanesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with an alkyne to form the triazole ring.

    Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the phenethylsulfonyl group: This step often involves sulfonylation reactions where a phenethyl group is attached to the sulfonyl chloride, followed by coupling with the piperidine-triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Phenethylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the triazole ring can produce dihydrotriazole compounds.

Scientific Research Applications

1-(Phenethylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-phenylethanesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to bind to enzymes and receptors. The phenethylsulfonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenethylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Similar structure but with a different triazole isomer.

    1-(Phenethylsulfonyl)-4-(2H-1,2,4-triazol-2-yl)piperidine: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

Uniqueness

1-(Phenethylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the specific positioning of the triazole ring, which can influence its binding affinity and selectivity for biological targets. The combination of the phenethylsulfonyl group and the triazole ring provides a distinct chemical profile that can be exploited for various applications.

This detailed article provides a comprehensive overview of 1-(2-phenylethanesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-phenylethylsulfonyl)-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c20-22(21,13-8-14-4-2-1-3-5-14)18-11-6-15(7-12-18)19-16-9-10-17-19/h1-5,9-10,15H,6-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLBBLRDMZPSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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